molecular formula C10H10N4O2 B7463780 4-(1-Methyl-1H-tetrazol-5-ylmethoxy)-benzaldehyde

4-(1-Methyl-1H-tetrazol-5-ylmethoxy)-benzaldehyde

Cat. No.: B7463780
M. Wt: 218.21 g/mol
InChI Key: YVKYMRVBCKVUCY-UHFFFAOYSA-N
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Description

4-(1-Methyl-1H-tetrazol-5-ylmethoxy)-benzaldehyde is a chemical compound that features a benzaldehyde moiety linked to a tetrazole ring via a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Methyl-1H-tetrazol-5-ylmethoxy)-benzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with 1-methyl-1H-tetrazole-5-methanol in the presence of a suitable catalyst. The reaction is carried out under mild conditions, often using a base such as potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-(1-Methyl-1H-tetrazol-5-ylmethoxy)-benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 4-(1-Methyl-1H-tetrazol-5-ylmethoxy)-benzoic acid.

    Reduction: 4-(1-Methyl-1H-tetrazol-5-ylmethoxy)-benzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

4-(1-Methyl-1H-tetrazol-5-ylmethoxy)-benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1-Methyl-1H-tetrazol-5-ylmethoxy)-benzaldehyde is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The tetrazole ring can mimic the carboxylate group, allowing the compound to bind to active sites of enzymes, potentially inhibiting their activity .

Comparison with Similar Compounds

Similar Compounds

    4-(1-Methyl-1H-tetrazol-5-yl)-benzaldehyde: Lacks the methoxy group, which may affect its reactivity and biological activity.

    4-(1-Methyl-1H-tetrazol-5-ylmethoxy)-benzoic acid: An oxidized form of the compound with different chemical properties.

    4-(1-Methyl-1H-tetrazol-5-ylmethoxy)-benzyl alcohol: A reduced form with potential differences in solubility and reactivity.

Uniqueness

4-(1-Methyl-1H-tetrazol-5-ylmethoxy)-benzaldehyde is unique due to the presence of both the tetrazole ring and the benzaldehyde moiety, which confer distinct chemical and biological properties. The methoxy linkage provides additional flexibility and potential for further functionalization, making it a versatile compound for various applications.

Properties

IUPAC Name

4-[(1-methyltetrazol-5-yl)methoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2/c1-14-10(11-12-13-14)7-16-9-4-2-8(6-15)3-5-9/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVKYMRVBCKVUCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)COC2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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